molecular formula C16H15FN2O2 B12459248 2-fluoro-N'-(3-phenylpropanoyl)benzohydrazide

2-fluoro-N'-(3-phenylpropanoyl)benzohydrazide

Cat. No.: B12459248
M. Wt: 286.30 g/mol
InChI Key: JUJYZAKIYBLQHV-UHFFFAOYSA-N
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Description

2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H15FN2O2 It is a derivative of benzohydrazide, characterized by the presence of a fluorine atom and a phenylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate to form 4-fluorobenzohydrazide. This intermediate is then reacted with 3-phenylpropanoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-(3-phenylpropanoyl)benzohydrazide
  • 2-hydroxy-N’-(4-fluorobenzoyl)benzohydrazide
  • 2-fluoro-N’-(3-phenoxybenzylidene)benzohydrazide

Uniqueness

2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide is unique due to the presence of both a fluorine atom and a phenylpropanoyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

2-fluoro-N'-(3-phenylpropanoyl)benzohydrazide

InChI

InChI=1S/C16H15FN2O2/c17-14-9-5-4-8-13(14)16(21)19-18-15(20)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21)

InChI Key

JUJYZAKIYBLQHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2F

solubility

34 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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